Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane

Description

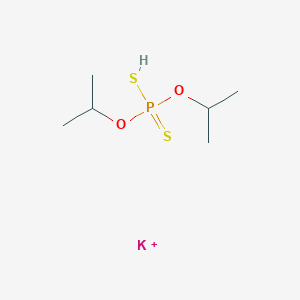

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ⁵-phosphane is a sulfur- and phosphorus-containing organometallic compound featuring a λ⁵-phosphane core. Its structure includes two propan-2-yloxy (isopropoxy) groups, a sulfanyl (thioether) group, and a sulfanylidene (thione) moiety, coordinated to a central phosphorus atom in a hypervalent λ⁵ configuration. The potassium counterion suggests ionic character, influencing solubility and reactivity.

Structure

3D Structure of Parent

Properties

CAS No. |

3419-34-9 |

|---|---|

Molecular Formula |

C6H14KO2PS2 |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 |

InChI Key |

PJJZTOTXLDXTEL-UHFFFAOYSA-M |

SMILES |

CC(C)OP(=S)(OC(C)C)S.[K+] |

Canonical SMILES |

CC(C)OP(=S)(OC(C)C)[S-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with isopropanol in the presence of a base such as potassium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

P2S5+4(CH3)2CHOH+2KOH→2K[(CH3)2CHOS]2PS+2H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler phosphorothioate derivatives.

Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkyl halides and alcohols are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo-phosphorothioate derivatives.

Reduction: Formation of simpler phosphorothioate compounds.

Substitution: Formation of new alkoxy-phosphorothioate derivatives.

Scientific Research Applications

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biochemical pathways involving phosphorus and sulfur.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate biochemical pathways by donating or accepting sulfur and phosphorus atoms, thereby influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

Key structural analogs include:

Diphenyl[2-(phenylsulfonyl)propan-2-yl]-λ⁵-phosphanethione (): Substituents: Phenyl, phenylsulfonyl, and methyl groups. Bond lengths: C—P = 1.908 Å, C—S = 1.835 Å. Geometry: Hybridization changes (sp² to sp³) upon methylation alter bond angles (e.g., P—C—S angle contracts from 121.4° to 112.0°) .

3-{[Bis(2-methylpropoxy)(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}-2-methylpropanoic acid (): Substituents: 2-Methylpropoxy (bulkier than propan-2-yloxy) and sulfanyl-propanoic acid. Comparison: The carboxylic acid group introduces polarity, contrasting with the purely alkoxy-sulfanyl composition of the target compound. This may affect biological activity or metal-binding behavior.

O,O-Diethyl [({[Diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}methyl)sulfanyl]phosphonothioate (): Substituents: Diethoxy and phosphonothioate groups. The phosphonothioate backbone may enhance hydrolytic stability compared to thione derivatives.

Pentan-2-yl-diphenyl-sulfanylidene-λ⁵-phosphane (CAS 66004-03-3, ):

- Substituents: Pentan-2-yl and diphenyl groups.

- Comparison: Bulky pentan-2-yl substituents may hinder coordination to metals, whereas the target compound’s isopropoxy groups balance steric effects with electronic donation.

Bonding and Reactivity

Bond Lengths and Hybridization :

- In the methylated derivative of Diphenyl[2-(phenylsulfonyl)propan-2-yl]-λ⁵-phosphanethione, C—P and C—S bonds shorten by 11% and 12%, respectively, upon deprotonation to form a dianion . This suggests the target compound’s bonding may vary significantly in ionic vs. neutral states.

- The presence of sulfanylidene (S=C) in the target compound introduces π-bonding character, akin to thiourea ligands, which can stabilize metal complexes through soft-soft interactions.

Synthetic Routes :

- Similar compounds are synthesized via alkylation (e.g., iodomethane in THF, ) or deprotonation. The potassium counterion in the target compound implies synthesis via alkali metal exchange or direct deprotonation of a precursor.

Biological Activity

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane, also known by its CAS number 3419-34-9, is a complex chemical compound with a unique structure that includes sulfur and oxygen atoms bonded to phosphorus. This compound is a derivative of phosphorothioate and exhibits significant potential in various scientific research applications, particularly in biology and medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.4 g/mol. The compound is characterized by its specific combination of sulfur and oxygen atoms, which imparts distinct chemical properties that are valuable in research and industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₂PS₂ |

| Molecular Weight | 253.4 g/mol |

| Boiling Point | 257.1 °C |

| Density | 1.145 g/cm³ |

| Flash Point | 109.3 °C |

This compound interacts with various biological molecules, including enzymes and proteins, potentially modulating biochemical pathways. Its ability to donate or accept sulfur and phosphorus atoms allows it to influence cellular processes, which may be significant in therapeutic contexts.

Research Findings

Recent studies have explored the compound's biological activity, particularly its role in oxidative stress-related pathways. This compound has been investigated for its potential therapeutic properties, especially in conditions where oxidative damage is prevalent.

Case Studies

- Oxidative Stress Modulation : A study demonstrated that this compound exhibited antioxidant properties, reducing reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress.

- Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by mitigating oxidative damage.

Applications in Medicine

The compound's unique properties make it a candidate for further exploration in medicinal chemistry. Its potential as an antioxidant and enzyme inhibitor positions it as a valuable substance for developing treatments for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Comparison with Similar Compounds

This compound can be compared with other compounds in the phosphorothioate family:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Potassium diisopropylamide | Amide | Used in organic synthesis |

| Potassium diisopropylphosphorodithioate | Phosphorodithioate | Similar structure with different substituents |

| O,O-Diisopropyl Dithiophosphate | Dithiophosphate | Known for its agricultural applications |

Unique Characteristics

What sets this compound apart is its specific combination of sulfur and oxygen atoms bonded to phosphorus, giving it unique reactivity and biological activity not found in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.